molecular formula C11H14O2 B1267741 4-(o-Tolyl)butanoic acid CAS No. 6943-79-9

4-(o-Tolyl)butanoic acid

Cat. No.: B1267741
CAS No.: 6943-79-9
M. Wt: 178.23 g/mol
InChI Key: NIFKEMVXLXJUSL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-(o-Tolyl)butanoic acid can be synthesized through several methods. One common method involves the reaction of 2-methylbenzyl chloride with diethyl malonate, followed by hydrolysis and decarboxylation . The reaction conditions typically include the use of a base such as sodium ethoxide and an acid such as hydrochloric acid for the hydrolysis step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-(o-Tolyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(o-Tolyl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(o-Tolyl)butanoic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The aromatic ring allows for electrophilic substitution reactions, which can modify the compound’s properties and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(o-Tolyl)butanoic acid is unique due to the position of the methyl group on the aromatic ring, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the physical and chemical properties compared to its isomers .

Biological Activity

4-(o-Tolyl)butanoic acid is a chiral compound with significant implications in biochemistry and pharmacology. Its unique structure, which includes an o-tolyl group attached to a butanoic acid backbone, contributes to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H14_{14}O2_2
  • Molecular Weight : Approximately 178.23 g/mol
  • CAS Number : 244163

The compound's structure allows it to interact with various biological targets, particularly in the nervous system.

Research indicates that this compound may influence several biological pathways:

  • Enzyme Inhibition : The compound has been studied for its potential role in inhibiting enzymes involved in neurotransmitter metabolism, which could affect neurotransmission and signal transduction pathways.
  • Neurotransmitter Modulation : It may interact with receptors associated with neurotransmitters, suggesting therapeutic potential in treating neurological disorders.

Neurological Effects

Studies have highlighted the compound's effects on the central nervous system. It is believed to modulate neurotransmitter release and uptake, which can be beneficial in conditions such as anxiety and depression. The following table summarizes key findings related to its biological activity:

Study Findings Reference
Johnson et al. (1986)Increased incidence of neurotoxic effects at high doses in animal models
McCollister et al. (1964)Observed ataxia and functional disturbances in primates
Friedman et al. (1995)Long-term studies indicated peripheral nerve degeneration

Case Studies

  • Neurotoxicity Assessment :
    • In a study assessing the neurotoxic effects of related compounds, doses as low as 0.5 mg/kg body weight per day led to significant neurological impairments in animal models . This suggests that this compound may exhibit similar neurotoxic properties under certain conditions.
  • Therapeutic Applications :
    • Research has indicated potential applications in treating conditions such as epilepsy and mood disorders due to its ability to modulate neurotransmitter systems. Further studies are required to establish effective dosing regimens and safety profiles.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Structure Features Unique Aspects
3-Aminobutyric AcidSimple amino acid structureInvolved in GABA synthesis
(S)-3-Amino-4-(o-tolyl)butanoic AcidEnantiomer of this compoundDifferent biological activity compared to (R) form
4-(o-Tolyl)glycineContains o-tolyl group but lacks amino groupLess complex than this compound

This comparative analysis reveals that while this compound shares features with other compounds, its specific interactions with biological targets may confer distinct therapeutic benefits.

Properties

IUPAC Name

4-(2-methylphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-9-5-2-3-6-10(9)7-4-8-11(12)13/h2-3,5-6H,4,7-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFKEMVXLXJUSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60288226
Record name 4-o-tolylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60288226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6943-79-9
Record name 6943-79-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54789
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-o-tolylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60288226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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